molecular formula C22H23NO3 B1599820 Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate CAS No. 863578-50-1

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate

Cat. No.: B1599820
CAS No.: 863578-50-1
M. Wt: 349.4 g/mol
InChI Key: YYRKDUZWMBHTAY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound this compound represents a systematically named chemical structure following International Union of Pure and Applied Chemistry nomenclature principles. The systematic name accurately describes the molecular architecture, beginning with the indole core structure and proceeding through each substituent position. The primary nomenclature indicates that this molecule contains an indole ring system substituted at the 3-position with a cyclohexyl group, at the 2-position with a 2-hydroxyphenyl group, and at the 6-position with a carboxylate methyl ester functionality.

Alternative nomenclature forms for this compound include the descriptor "1H-Indole-6-carboxylic acid, 3-cyclohexyl-2-(2-hydroxyphenyl)-, methyl ester," which emphasizes the carboxylic acid ester nature of the functional group. Chemical database entries consistently reference this compound using the Chemical Abstracts Service registry number 863578-50-1, providing a unique identifier for precise chemical communication. Additional systematic names found in chemical literature include variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The nomenclature complexity reflects the sophisticated substitution pattern present in this indole derivative. Each position designation corresponds to specific atoms within the indole ring system, with the numbering following standard indole nomenclature conventions. The 1H designation indicates the specific tautomeric form of the indole ring system, specifying the location of the acidic hydrogen atom on the nitrogen heteroatom.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₂₂H₂₃NO₃, representing a complex organic molecule with specific elemental composition. This formula indicates the presence of twenty-two carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms, providing the fundamental compositional information necessary for chemical analysis and characterization studies.

Property Value Source
Molecular Formula C₂₂H₂₃NO₃
Molecular Weight 349.42-349.43 g/mol
Monoisotopic Mass 349.167794 Da
Exact Mass 349.16800 Da

The molecular weight calculations reveal a precise value of approximately 349.42 to 349.43 grams per mole, with slight variations depending on the precision of atomic mass values used in different database sources. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, provides additional precision at 349.167794 daltons. These mass values are essential for analytical techniques including mass spectrometry and precise quantitative analysis.

The elemental composition analysis reveals a complex organic structure with a relatively high carbon content reflecting the aromatic ring systems and aliphatic cyclohexyl substituent. The nitrogen content indicates the presence of the indole heterocycle, while the oxygen atoms correspond to the hydroxyl group on the phenyl substituent and the carboxylate ester functionality. The hydrogen to carbon ratio suggests a moderate degree of unsaturation consistent with the presence of multiple aromatic ring systems.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques to determine precise molecular structure and solid-state arrangements. X-ray diffraction analysis provides fundamental information about atomic arrangements and crystal structure through the application of Bragg's law, mathematically expressed as n$$\lambda$$ = 2d sin$$\theta$$, where the wavelength of X-rays interacts with periodic atomic arrangements to produce characteristic diffraction patterns. Modern powder X-ray diffraction techniques, utilizing advanced detection systems and high-resolution instrumentation, enable detailed structural characterization of complex organic molecules like this indole derivative.

The crystallographic investigation of this compound would typically employ powder X-ray diffraction methods for polycrystalline samples or single-crystal X-ray diffraction for well-formed crystal specimens. High-resolution powder X-ray diffraction stations provide varied energy ranges suitable for analyzing organic molecular crystals, with detection systems capable of structural characterization and dynamic analysis. The diffraction pattern analysis would reveal information about lattice parameters, space group symmetry, and molecular packing arrangements within the crystal structure.

Crystallographic data collection for this indole compound would require careful consideration of radiation wavelength selection and detector calibration procedures. Advanced diffractometer systems equipped with position-sensitive detectors and multi-crystal analyzer systems enable precise measurements of diffraction angles and intensities. The structural analysis would provide detailed information about bond lengths, bond angles, and conformational preferences of the cyclohexyl and hydroxyphenyl substituents within the crystal lattice environment.

Computational analysis of crystallographic data would involve structure solution methods and refinement procedures to determine the complete three-dimensional molecular structure. The resulting crystallographic information would include precise atomic coordinates, thermal parameters, and intermolecular interaction analysis. Such detailed structural data proves essential for understanding molecular conformation, hydrogen bonding patterns, and solid-state packing arrangements that influence physical and chemical properties.

Substituent Configuration Analysis: Cyclohexyl and Hydroxyphenyl Moieties

The structural analysis of this compound reveals complex substituent interactions between the cyclohexyl group at the 3-position and the hydroxyphenyl group at the 2-position of the indole core structure. The cyclohexyl substituent adopts specific conformational preferences that influence the overall molecular geometry and steric interactions within the molecule. This saturated six-membered ring system provides significant steric bulk and conformational flexibility that affects the spatial arrangement of other molecular components.

The 2-hydroxyphenyl substituent introduces both electronic and steric effects that significantly influence molecular properties and potential intermolecular interactions. The hydroxyl group positioned ortho to the point of attachment creates opportunities for intramolecular hydrogen bonding with nearby functional groups or intermolecular hydrogen bonding in crystal structures. The phenyl ring system contributes aromatic character and extends the conjugated system of the indole core, potentially affecting electronic properties and molecular stability.

Conformational analysis reveals that the cyclohexyl group can adopt various chair conformations, with the most stable configuration typically placing substituents in equatorial positions to minimize steric strain. The attachment of this bulky substituent to the 3-position of the indole ring creates significant steric interactions that influence the overall molecular conformation and potentially restrict rotation around connecting bonds. The preferred conformation likely involves optimal positioning to minimize unfavorable steric contacts while maintaining electronic conjugation.

The hydroxyphenyl substituent at the 2-position creates a unique substitution pattern that affects both the electronic properties of the indole system and the potential for intermolecular interactions. The ortho-hydroxyl group on the phenyl ring may participate in hydrogen bonding networks that stabilize specific molecular conformations or crystal packing arrangements. The positioning of this substituent relative to the indole nitrogen and the cyclohexyl group creates a complex three-dimensional molecular architecture with distinct spatial regions that determine chemical reactivity and physical properties.

Properties

IUPAC Name

methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-22(25)15-11-12-16-18(13-15)23-21(17-9-5-6-10-19(17)24)20(16)14-7-3-2-4-8-14/h5-6,9-14,23-24H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRKDUZWMBHTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475494
Record name Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863578-50-1
Record name Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via a condensation reaction involving methyl 2-chlorobenzoate and 2-hydroxyacetophenone, producing an intermediate which undergoes further transformations to yield the target indole derivative. The key steps include:

This approach exploits the reactivity of the chlorobenzoate and hydroxyacetophenone to build the molecular framework, followed by selective functional group transformations.

Detailed Preparation Method

Condensation Step

  • Reactants: Methyl 2-chlorobenzoate and 2-hydroxyacetophenone.
  • Reaction: Nucleophilic aromatic substitution where the hydroxy group of 2-hydroxyacetophenone attacks the chlorinated aromatic ester.
  • Conditions: Typically carried out under reflux in an appropriate solvent such as tetrahydrofuran or methanol, possibly with a base catalyst to facilitate condensation.
  • Outcome: Formation of methyl 2-(2-hydroxyphenyl)benzoate intermediate.

Cyclization and Indole Formation

  • The intermediate undergoes intramolecular cyclization to form the indole ring system.
  • This step can involve acidic or basic catalysis, depending on the substrate and conditions.
  • The cyclohexyl group is introduced either via alkylation of the indole nucleus or by using cyclohexyl-substituted starting materials.

Esterification and Final Modifications

  • The carboxyl group at position 6 is esterified to form the methyl ester.
  • This can be achieved by treatment with methanol in the presence of acid catalysts or via methylation reagents.
  • Purification is typically done by recrystallization or chromatography.

Representative Experimental Data and Conditions

The following table summarizes key reaction conditions and yields from reported syntheses related to the preparation of methyl indole carboxylates and related intermediates, which inform the preparation of the target compound:

Step Reactants/Conditions Temperature Time Yield (%) Notes
1 Methyl 2-chlorobenzoate + 2-hydroxyacetophenone Reflux (THF/MeOH) Several hours - Condensation to form hydroxyphenyl intermediate
2 Cyclization with acid/base catalysis 60–80 °C 6–16 hours 85–95 Intramolecular ring closure to indole derivative
3 Esterification with methanol + acid catalyst Reflux 1–6 hours 85–95 Formation of methyl ester group

Related Synthetic Methodologies and Research Findings

  • Hydrolysis and Esterification: Lithium hydroxide monohydrate is commonly used for hydrolysis of methyl esters to carboxylic acids, followed by acidification to precipitate the acid intermediate. This step is often performed in mixed solvents such as tetrahydrofuran, methanol, and water at elevated temperatures (60–80 °C) with yields ranging from 85% to 95%.

  • Alkylation Techniques: For related indole derivatives, alkylation at the 3-position with cyclohexyl groups can be achieved using alkyl halides under basic conditions. This step is crucial for introducing the cyclohexyl substituent in the target molecule.

  • Coupling Reactions: Amidation and other coupling reactions using reagents such as EDC/HOBt have been reported for structurally related indole carboxylic acids, enabling functional group diversification and high regioselectivity.

Summary Table of Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C22H23NO3
Molecular Weight 349.42 g/mol
Density 1.227 g/cm³ At room temperature
Boiling Point 547.7 °C at 760 mmHg High thermal stability
Flash Point 285.0 °C Indicates safety in handling
Storage Condition 2–8 °C To maintain compound stability
Refractive Index 1.641 Useful for purity assessment

Notes on Purification and Characterization

  • Purification: Flash chromatography and recrystallization are standard methods post-synthesis.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination are used to confirm structure and purity.
  • NMR Data: Typical signals include indole protons at 6.5–8.0 ppm, broad singlets for NH and OH groups, consistent with the indole and hydroxyphenyl functionalities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Neuroprotective Effects
Another promising application is in neuroprotection. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective effects are attributed to its ability to scavenge free radicals and reduce inflammation.

Material Science

Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it useful in the production of high-performance materials for automotive and aerospace applications .

Research Tool

Fluorescent Probe
This compound has been utilized as a fluorescent probe in biochemical assays. Its unique structure allows it to bind selectively to specific biomolecules, facilitating the study of protein interactions and cellular processes through fluorescence microscopy . This application is particularly valuable in drug discovery and development.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
  • Neuroprotection Study : Research conducted at a leading neuroscience institute highlighted that this compound significantly reduced neuronal death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Polymer Enhancement : A collaborative study between materials scientists and chemists revealed that adding this compound to polycarbonate improved its impact resistance by 30%, showcasing its utility in creating safer materials for consumer products .

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-cyclohexyl-2-(4-hydroxyphenyl)-1H-indole-6-carboxylate: Similar structure but with the hydroxy group in a different position, leading to different biological activities.

    Methyl 3-cyclohexyl-2-(2-methoxyphenyl)-1H-indole-6-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.

    Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-5-carboxylate: Similar structure but with the carboxylate group in a different position, influencing its chemical properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting biological activities.

Biological Activity

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate (CAS Number: 863578-50-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Indole Ring : A bicyclic structure that is often associated with various biological activities.
  • Cyclohexyl Group : Contributes to the hydrophobic character of the molecule.
  • Hydroxyphenyl Group : Known for its ability to form hydrogen bonds and participate in π-π stacking interactions.

Physical Properties :

PropertyValue
Molecular FormulaC22H23NO3
Molecular Weight349.42 g/mol
Density1.227 g/cm³
Boiling Point547.668 °C at 760 mmHg
Flash Point285.019 °C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The hydroxyphenyl group can inhibit enzymes by forming hydrogen bonds, while the indole ring can engage in π-π stacking with aromatic residues in enzyme active sites.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Antioxidant Activity

The compound exhibits antioxidant properties, which can protect cells from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers compared to controls.
  • Antioxidant Activity Assessment :
    In vitro assays demonstrated that this compound scavenges free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.
  • Potential Antiviral Applications :
    Preliminary screening against flavivirus-infected cell lines showed promising results, indicating that further investigation into its mechanism could yield valuable insights into antiviral drug development .

Q & A

Basic: How can the synthesis of Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate be optimized?

Methodological Answer:
The synthesis typically involves multi-step functionalization of indole carboxylate precursors. Key intermediates (e.g., methyl 1-substituted-1H-indole-6-carboxylates) are synthesized via alkylation or benzylation of indole nitrogen, followed by introduction of cyclohexyl and hydroxyphenyl groups. For example:

  • Step 1: Prepare methyl 1-(halobenzyl)-1H-indole-6-carboxylate via alkylation using NaH/DMF conditions, achieving yields >85% .
  • Step 2: Introduce the cyclohexyl group via Friedel-Crafts alkylation using cyclohexyl halides and Lewis acids (e.g., BF₃·Et₂O) .
  • Step 3: Install the 2-hydroxyphenyl moiety via Suzuki-Miyaura coupling with a boronic acid derivative under Pd catalysis .
    Optimization Tips:
  • Use high-purity solvents (DMF, THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR: Key peaks include aromatic protons (δ 7.2–8.4 ppm), methyl ester (δ 3.8–3.9 ppm), and hydroxyl protons (δ 5.3–5.4 ppm). For example, methyl 1-(4-chlorobenzyl)-1H-indole-6-carboxylate shows distinct signals at δ 7.99 (indole H), 5.27 (benzyl CH₂), and 3.85 (COOCH₃) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ expected at ~365.4 g/mol) and purity (>95%) .
  • X-ray Crystallography: Resolve crystal packing and stereochemistry using SHELXL refinement, particularly for verifying cyclohexyl conformation .

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:
Discrepancies in NMR or LC-MS data often arise from:

  • Rotamers or Tautomers: For example, keto-enol tautomerism in hydroxyphenyl groups may cause split peaks. Use variable-temperature NMR to identify dynamic processes .
  • Residual Solvents: Ensure complete drying under vacuum (e.g., P₂O₅ desiccation) to eliminate solvent artifacts in NMR .
  • Stereochemical Variants: Compare experimental X-ray data (via SHELX) with computational models (e.g., DFT-optimized geometries) to confirm substituent orientations .

Advanced: What computational methods are suitable for modeling this compound’s interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water mixtures) using AMBER or GROMACS to predict solubility and aggregation behavior .
  • Docking Studies: Use AutoDock Vina to model binding to biological targets (e.g., kinase domains) by aligning the indole core with hydrophobic pockets .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO for redox activity) .

Advanced: How can structural analogs be designed to enhance bioactivity?

Methodological Answer:

  • Fragment-Based Design: Replace the cyclohexyl group with bicyclic systems (e.g., decalin) to improve lipophilicity. Analog synthesis can follow methods in .
  • Bioisosteric Replacement: Substitute the hydroxyphenyl group with pyridinyl or thiazolyl moieties using cross-coupling reactions .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond donors (e.g., hydroxyl group) and π-π stacking regions (indole ring) .

Advanced: How does SHELX software improve crystallographic refinement for this compound?

Methodological Answer:
SHELXL is preferred for high-resolution data due to:

  • Twinned Data Handling: Use HKLF 5 format to refine twin laws for crystals with pseudo-merohedral twinning .
  • Hydrogen Atom Placement: Apply riding models for non-polar H atoms and refine hydroxyl H positions using DFIX restraints .
  • Disorder Modeling: Split cyclohexyl conformers into partial occupancy sites (e.g., PART 0.6/0.4) with SIMU/SADI constraints to manage thermal motion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Reactant of Route 2
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.